molecular formula C15H20N2O B14929750 N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide

Cat. No.: B14929750
M. Wt: 244.33 g/mol
InChI Key: AWZPIYVHOUSKDC-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmacological activities. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-methylindole and butanoyl chloride, which react under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in this process include phenylhydrazine, methanesulfonic acid, and various solvents such as methanol .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, inhibiting their activity. This compound may induce cell apoptosis, arrest cell cycles, and inhibit polymerization of tubulin, similar to other indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C15H20N2O/c1-3-4-15(18)16-8-7-12-10-17-14-6-5-11(2)9-13(12)14/h5-6,9-10,17H,3-4,7-8H2,1-2H3,(H,16,18)

InChI Key

AWZPIYVHOUSKDC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)C

Origin of Product

United States

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